molecular formula C23H34ClNO2 B1677940 NE 100 hydrochloride CAS No. 149409-57-4

NE 100 hydrochloride

Cat. No.: B1677940
CAS No.: 149409-57-4
M. Wt: 392.0 g/mol
InChI Key: ZHGMDXSHODHWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

NE 100 hydrochloride is for research use only and not for human or veterinary use . It should be handled with care to avoid skin and eye contact, inhalation, and ingestion . In case of contact or ingestion, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

NE 100 hydrochloride plays a significant role in biochemical reactions by selectively binding to sigma-1 receptors with high affinity (K_i = 0.86 nM) and displaying over 55-fold selectivity over sigma-2 receptors . It also exhibits more than 6000-fold selectivity over other receptors such as D1, D2, 5-HT1A, 5-HT2, and PCP receptors . This compound interacts with sigma-1 receptors, which are involved in modulating ion channels, neurotransmitter release, and cellular signaling pathways. The reversible binding nature of this compound (K_d = 1.2 nM) allows it to effectively modulate these biochemical processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to suppress endoplasmic reticulum stress-induced hippocampal cell death, indicating its protective role in neuronal cells . Additionally, it displays antipsychotic activity in vivo, further highlighting its impact on cellular processes related to mental health .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to sigma-1 receptors. This binding interaction leads to the modulation of various cellular processes, including enzyme inhibition or activation and changes in gene expression . By antagonizing sigma-1 receptors, this compound can influence neurotransmitter release and ion channel activity, thereby exerting its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being stored at -20°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antipsychotic activity without significant adverse effects . At higher doses, this compound may induce toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily associated with sigma-1 receptors, which are found in various cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is crucial for its activity and function, as it allows this compound to modulate cellular processes at specific sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NE 100 hydrochloride involves the reaction of 4-methoxy-3-(2-phenylethoxy)benzaldehyde with N,N-dipropylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Properties

IUPAC Name

N-[2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGMDXSHODHWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149409-57-4
Record name 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149409-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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